Potassium hydrogen DL-aspartate is a potassium salt of aspartic acid, classified as an amino acid derivative. It is primarily used in medical applications to address potassium and magnesium deficiencies, particularly in cases leading to arrhythmias. The compound is recognized for its role in regulating myocardial function and supporting various physiological processes. Its chemical formula is , with a CAS number of 923-09-1. Potassium hydrogen DL-aspartate is also known by several synonyms, including potassium 3-amino-3-carboxypropanoate and potassium hydrogen aspartate .
Potassium hydrogen DL-aspartate is synthesized from aspartic acid, which can be derived from natural sources or produced synthetically. The classification of this compound falls under small molecules, specifically amino acids and their derivatives. It is categorized as a pharmaceutical intermediate and a nutritional supplement due to its therapeutic properties .
The synthesis of potassium hydrogen DL-aspartate typically involves the reaction of aspartic acid with potassium hydroxide or potassium carbonate in aqueous solutions. Two notable methods for synthesizing this compound are:
The synthesis process requires careful control of temperature and pH to optimize yield and purity. The use of vacuum freeze-drying techniques can further enhance the quality of the final product by removing residual moisture without compromising structural integrity .
Potassium hydrogen DL-aspartate has a molecular weight of approximately 171.19 g/mol. Its structure consists of a central aspartate moiety bonded to a potassium ion, which contributes to its solubility and bioactivity.
The structural representation indicates the presence of both carboxyl and amino functional groups, characteristic of amino acids, which play critical roles in its biological activity .
Potassium hydrogen DL-aspartate participates in various biochemical reactions, primarily involving its role as a substrate in enzymatic processes or as a source of potassium ions in physiological systems.
In biological systems, it can act as a precursor for neurotransmitter synthesis or participate in metabolic pathways involving amino acids. Its ability to release potassium ions makes it valuable in treating deficiencies that lead to cardiac arrhythmias .
The mechanism of action for potassium hydrogen DL-aspartate involves its role in electrolyte balance and neurotransmission. By providing potassium ions, it helps maintain cellular membrane potential, which is crucial for nerve impulse conduction and muscle contraction.
Data from clinical studies indicate that supplementation with potassium hydrogen DL-aspartate can significantly improve symptoms associated with electrolyte imbalances .
Potassium hydrogen DL-aspartate has several scientific uses:
Potassium homeostasis is critically maintained by the Na⁺/K⁺-ATPase pump, which actively transports potassium ions into cells against concentration gradients. This electrogenic pump exchanges three intracellular sodium ions for two extracellular potassium ions per ATP hydrolyzed, establishing the resting membrane potential essential for cardiac excitability [1] [9]. Dysregulation of this system contributes to pathological conditions including arrhythmias, myocardial stunning, and heart failure. KDL-Asp demonstrates unique capabilities in stabilizing cardiac electrophysiology through dual mechanisms: potassium ion delivery and aspartate-mediated metabolic enhancement.
Ouabain (a specific Na⁺/K⁺-ATPase inhibitor) induces intracellular potassium depletion and sodium accumulation, leading to calcium overload via Na⁺/Ca²⁺ exchange. This cascade promotes delayed afterdepolarizations and triggered arrhythmias. KDL-Asp counteracts these effects through:
Table 1: Antiarrhythmic Mechanisms of KDL-Asp Against Ouabain Toxicity
Mechanism | Experimental Model | Observed Effect | Magnitude of Change |
---|---|---|---|
Na⁺/K⁺-ATPase affinity shift | Guinea pig ventricular myocytes | Reduced ouabain binding affinity | Kd ↑ 41% |
ATP synthesis enhancement | Isolated rat heart (Langendorff) | Increased contractile recovery post-ischemia | +27% output |
Action potential dispersion | Canine Purkinje fiber | Decreased repolarization heterogeneity | -39% duration variability |
The combination of potassium and magnesium aspartate demonstrates supra-additive cardioprotection:
Oxidative stress triggers neuronal apoptosis through mitochondrial permeability transition and caspase activation. KDL-Asp confers protection via D-aspartate-mediated NMDA receptor modulation and intrinsic antioxidant effects, independently of potassium homeostasis.
In human dopaminergic SH-SY5Y cells subjected to H₂O₂-induced oxidative stress:
KDL-Asp modulates key apoptotic executors through multiple pathways:
D-aspartate (D-Asp) constitutes a biologically active component of KDL-Asp with significant roles in regulating steroidogenesis and spermatogenesis. Endogenous D-Asp concentrations correlate with reproductive status across vertebrate species, exhibiting dynamic fluctuations during gonadal development [2] [7].
Human seminal plasma contains significant D-Asp concentrations (80 ± 12 nmol/mL in normospermic donors), demonstrating functional correlations with fertility parameters:
The spermatogenic response to exogenous D-Asp exhibits marked species-specific differences:
Table 2: Comparative Spermatogenic Responses to D-Asp Across Species
Species | D-Asp Administration | Testosterone Response | Spermatogenic Effect | Key Molecular Targets |
---|---|---|---|---|
Rat (Rattus norvegicus) | 2.0 µmol/g IP or 20 mM oral | ↑ 300% vs. controls | ↑ Germ cell proliferation (57%) | StAR, CYP11A1, HSD3B1 mRNA ↑ |
Rabbit (Oryctolagus cuniculus) | 20 mM drinking water, 14 days | ↑ 150% vs. controls | ↑ Sperm motility (34%), viability (28%) | PCNA, AURKB protein expression ↑ |
Human (Homo sapiens) | 2.66 g/day oral, 90 days | ↑ 30-60% vs. baseline | ↑ Sperm concentration (51%), motility (34%) | Seminal plasma AMH ↓, inhibin B ↑ |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: